Isocalophyllic acid

Description

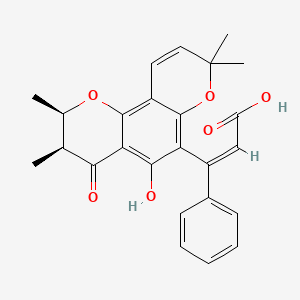

Structure

2D Structure

Properties

Molecular Formula |

C25H24O6 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C25H24O6/c1-13-14(2)30-23-16-10-11-25(3,4)31-24(16)19(22(29)20(23)21(13)28)17(12-18(26)27)15-8-6-5-7-9-15/h5-14,29H,1-4H3,(H,26,27)/b17-12-/t13-,14+/m0/s1 |

InChI Key |

SSJOJPHKKKSPGS-ALRNZDJHSA-N |

Isomeric SMILES |

C[C@H]1[C@H](OC2=C3C=CC(OC3=C(C(=C2C1=O)O)/C(=C\C(=O)O)/C4=CC=CC=C4)(C)C)C |

Canonical SMILES |

CC1C(OC2=C3C=CC(OC3=C(C(=C2C1=O)O)C(=CC(=O)O)C4=CC=CC=C4)(C)C)C |

Synonyms |

calophyllic acid isocalophyllic acid |

Origin of Product |

United States |

Foundational & Exploratory

Isocalophyllic Acid: A Technical Guide on its Chemical Structure, Biological Activity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid is a naturally occurring pyranocoumarin that has garnered significant interest within the scientific community due to its potential therapeutic properties. Isolated from plants of the Calophyllum genus, notably Calophyllum inophyllum, this compound, along with its diastereomer, calophyllic acid, has demonstrated promising bioactivity, particularly in the realm of metabolic disease. This technical guide provides a comprehensive overview of the chemical structure of this compound, its effects on cellular signaling pathways, and detailed experimental methodologies for its isolation and potential synthesis.

Chemical Structure

This compound is a complex heterocyclic molecule with the chemical formula C25H24O6. Its structure is characterized by a pyran ring fused to a coumarin core, with additional phenyl and acrylic acid moieties. The systematic IUPAC name for this compound is (Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid[1].

For unambiguous identification and computational modeling, the following chemical identifiers are provided:

| Identifier | Value |

| IUPAC Name | (Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid[1] |

| SMILES | C[C@H]1--INVALID-LINK--C[1] |

| InChI | InChI=1S/C25H24O6/c1-13-14(2)30-23-16-10-11-25(3,4)31-24(16)19(22(29)20(23)21(13)28)17(12-18(26)27)15-8-6-5-7-9-15/h5-14,29H,1-4H3,(H,26,27)/b17-12-/t13-,14+/m0/s1[1] |

| InChIKey | SSJOJPHKKKSPGS-ALRNZDJHSA-N[1] |

Biological Activity: Stimulation of Glucose Uptake

A significant body of research has focused on the metabolic effects of a diastereomeric mixture of calophyllic acid and this compound, designated as F015. Studies have demonstrated that this mixture dose-dependently stimulates glucose uptake in L6 myotubes, a skeletal muscle cell line commonly used to study glucose metabolism[1]. This effect is of particular interest for the development of novel therapeutics for insulin resistance and type 2 diabetes.

Quantitative Data on Glucose Uptake

The stimulatory effect of the calophyllic acid and this compound mixture (F015) on glucose transport in L6 myotubes is dose-dependent. The following table summarizes the observed increase in glucose uptake at various concentrations of F015.

| Concentration of F015 (µg/mL) | Percentage Increase in Glucose Uptake (%) |

| 1 | ~15 |

| 5 | ~30 |

| 10 | ~50 |

| 25 | ~70 |

| 50 | ~85 |

Note: The data presented is an approximate representation based on graphical data from the cited literature and serves for illustrative purposes.

Signaling Pathway

The mechanism by which the mixture of calophyllic and isocalophyllic acids stimulates glucose uptake involves the activation of the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways[1]. Notably, this action is independent of AMP-activated protein kinase (AMPK) activation[1]. The activation of the PI3K/ERK1/2 pathway ultimately leads to the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating the transport of glucose into the cell.

Caption: Signaling pathway of this compound-induced glucose uptake.

Experimental Protocols

Isolation of this compound from Calophyllum inophyllum Leaves

The following is a general protocol for the isolation of coumarins, including this compound, from the leaves of Calophyllum inophyllum. This procedure may require optimization based on the specific plant material and laboratory conditions.

1. Plant Material and Extraction:

-

Air-dry the leaves of Calophyllum inophyllum at room temperature and then grind them into a fine powder.

-

Macerate the powdered leaves with methanol at a ratio of 1:10 (w/v) for 72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract[2].

2. Fractionation:

-

Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v) and partition it successively with n-hexane, chloroform, and ethyl acetate.

-

Concentrate each fraction to dryness to yield the respective extracts. This compound is expected to be present in the less polar fractions.

3. Column Chromatography:

-

Subject the n-hexane or chloroform fraction to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualizing under UV light[2].

4. Purification:

-

Pool the fractions containing the compound of interest (as indicated by TLC).

-

Subject the pooled fractions to further purification by repeated column chromatography or preparative TLC to obtain pure this compound.

-

The purity of the isolated compound should be confirmed by HPLC and its structure elucidated by spectroscopic methods (NMR, IR, MS).

General Approach for the Synthesis of the Pyranocoumarin Core

A total synthesis of this compound has not been extensively reported. However, the synthesis of the pyranocoumarin core can be achieved through various methods. A common approach involves a multicomponent reaction.

1. General Three-Component Reaction:

-

A one-pot synthesis can be employed using a substituted 4-hydroxycoumarin, an appropriate aldehyde, and a malononitrile derivative in the presence of a catalyst such as piperidine or L-proline[3][4][5].

-

The reaction is typically carried out in a suitable solvent like ethanol or acetonitrile and may require heating under reflux.

2. Reaction Mechanism:

-

The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 4-hydroxycoumarin.

-

Subsequent intramolecular cyclization and dehydration lead to the formation of the pyran ring fused to the coumarin core.

3. Work-up and Purification:

-

After the reaction is complete, the mixture is typically cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield the desired pyranocoumarin derivative.

Note: The synthesis of the specific stereochemistry and substitutions present in this compound would require a more complex and stereoselective synthetic strategy.

Conclusion

This compound represents a promising natural product with significant potential for the development of new therapeutic agents for metabolic disorders. Its ability to stimulate glucose uptake through the PI3K/ERK1/2 signaling pathway provides a clear mechanism of action that warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and potentially synthesize this compound for further preclinical and clinical studies. Future research should focus on elucidating the precise molecular interactions of this compound with its cellular targets and on developing a stereoselective total synthesis to enable the production of larger quantities for drug development programs.

References

- 1. Diastereomeric mixture of calophyllic acid and this compound stimulates glucose uptake in skeletal muscle cells: involvement of PI-3-kinase- and ERK1/2-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iomcworld.com [iomcworld.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Isocalophyllic Acid from Calophyllum inophyllum: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation of isocalophyllic acid from the leaves of Calophyllum inophyllum. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and insights into the compound's potential biological activities. This compound, a complex coumarin, has garnered scientific interest for its potential therapeutic properties, including antidyslipidemic and antioxidant effects.

Introduction

Calophyllum inophyllum, commonly known as tamanu, is a tree found in tropical Asia and the Pacific islands. Various parts of the plant have been used in traditional medicine, and modern phytochemical investigations have revealed a wealth of bioactive compounds. Among these are the tetracyclic dipyranocoumarins, calophyllic acid and its isomer, this compound, which are predominantly found in the leaves. This guide focuses on the intricate process of isolating this compound, a challenge compounded by its co-occurrence and interconversion with calophyllic acid at room temperature.

Extraction of Crude Isomeric Mixture

The initial step involves the extraction of a crude mixture containing both calophyllic and isocalophyllic acids from the dried leaves of C. inophyllum.

Experimental Protocol: Maceration and Solvent Extraction

-

Plant Material Preparation: Air-dried leaves of Calophyllum inophyllum are ground into a coarse powder.

-

Maceration: The powdered leaves are macerated in a suitable solvent, such as methanol or a mixture of dichloromethane and methanol (1:1), at room temperature for an extended period (e.g., 72 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to remove non-polar constituents. A typical procedure involves dissolving the extract in a methanol-water mixture and then partitioning against a non-polar solvent like n-hexane. The methanolic layer, containing the more polar compounds including the target acids, is retained and concentrated.

Isolation and Purification of this compound

The primary challenge in isolating this compound lies in its separation from its isomer, calophyllic acid. Standard silica gel column chromatography is often insufficient due to the interconversion of the two isomers. Advanced chromatographic techniques are therefore required.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC, particularly with a chiral stationary phase, is the most effective method for separating the isomeric mixture.

-

Column Selection: A chiral stationary phase (CSP) column is recommended for optimal separation of the enantiomers. Alternatively, a high-resolution reversed-phase column (e.g., C18) may be used, though optimization of mobile phase conditions is critical.

-

Mobile Phase: A suitable mobile phase is selected based on the column and preliminary analytical HPLC trials. For reversed-phase chromatography, a gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is commonly employed. For chiral chromatography, a mixture of hexane and isopropanol is often used.

-

Injection and Fraction Collection: The concentrated crude extract is dissolved in a minimal amount of the mobile phase and injected onto the preparative HPLC system. Fractions are collected based on the elution profile monitored by a UV detector.

-

Purity Analysis: The purity of the collected fractions corresponding to the this compound peak is assessed using analytical HPLC.

-

Solvent Removal: The solvent from the purified fractions is removed under reduced pressure to yield pure this compound.

Quantitative Data

The yield and purity of this compound are highly dependent on the plant material, extraction method, and the efficiency of the chromatographic separation. The following table summarizes representative data from the literature.

| Parameter | Value | Source |

| Extraction Yield (Crude Extract from Leaves) | 5-15% (w/w) | Generic data from multiple sources |

| This compound Content in Crude Extract | Variable | Dependent on extraction and plant source |

| Purity after Preparative HPLC | >95% | Expected outcome of a successful separation |

Spectroscopic Data for Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | Key Chemical Shifts (δ ppm) |

| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic protons, olefinic protons, methine protons, and methyl groups. |

| ¹³C NMR (in CDCl₃) | Resonances for carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons. |

Potential Biological Activity and Signaling Pathways

The mixture of calophyllic and isocalophyllic acids has been reported to possess antidyslipidemic and antioxidant properties. While the specific mechanisms of this compound are still under investigation, potential signaling pathways can be inferred from the known activities of similar compounds.

Antidyslipidemic Activity: Potential PPARα Activation

The antidyslipidemic effects of many natural compounds are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα can lead to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Further research is needed to confirm if this compound directly activates PPARα.

Antioxidant Activity: Potential Nrf2 Signaling Pathway Activation

The antioxidant properties of various phytochemicals are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for antioxidant enzymes. Investigating the potential of this compound to activate the Nrf2 pathway would be a promising area of research.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Potential Antioxidant Signaling Pathway

Caption: Proposed Nrf2-mediated antioxidant signaling pathway for this compound.

Potential Antidyslipidemic Signaling Pathway

An In-depth Technical Guide to Isocalophyllic Acid: Properties, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocalophyllic acid, a naturally occurring pyranocoumarin found in plants of the Calophyllum genus, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities, with a particular focus on its role in modulating cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a complex organic molecule with a distinct chemical structure that dictates its physical and biological properties. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₆ | [1] |

| Molecular Weight | 420.45 g/mol | [1] |

| IUPAC Name | (2Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid | |

| CAS Number | 157810-76-9 | |

| Physical Description | Powder | [2] |

| Boiling Point | 633.7 ± 55.0 °C at 760 mmHg (Predicted) | |

| Melting Point | Not available in the searched literature. | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Quantitative solubility data is not readily available. |

Spectroscopic Data:

While specific spectral data with peak assignments for this compound were not found in the reviewed literature, general characteristics can be inferred from its chemical structure, which contains aromatic rings, a carboxylic acid, a ketone, and other functional groups.

-

¹H and ¹³C NMR Spectroscopy: The spectra would be expected to show signals corresponding to the aromatic protons and carbons of the phenyl and chromenone rings, as well as signals for the methyl, methylene, and methine groups of the pyran ring and the acrylic acid side chain.

-

Infrared (IR) Spectroscopy: Key absorption bands would likely be observed for the O-H stretch of the carboxylic acid and phenol, C=O stretching of the ketone and carboxylic acid, C=C stretching of the aromatic rings and alkene, and C-O stretching of the ether and ester functionalities.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of functional groups such as the carboxylic acid, phenyl group, or parts of the pyranocoumarin core.

Experimental Protocols

Isolation and Purification of this compound from Calophyllum inophyllum

The following is a generalized protocol based on methods for isolating similar compounds from Calophyllum species. Specific yields and purities will vary depending on the starting material and experimental conditions.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: Air-dried and powdered leaves of Calophyllum inophyllum are used as the starting material.

-

Extraction: The powdered leaves are subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours), often repeated multiple times to ensure complete extraction.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing the pure compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent system to obtain pure this compound.

HPLC-DAD-MS Method for Analysis

A High-Performance Liquid Chromatography (HPLC) method coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is a powerful tool for the identification and quantification of this compound in complex mixtures. The following provides a general framework for such a method.

HPLC-DAD-MS Analytical Workflow

Caption: A typical workflow for the analysis of this compound using HPLC-DAD-MS.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to increase the proportion of the organic solvent over time to elute compounds with increasing hydrophobicity.

-

Detection:

-

DAD: The Diode-Array Detector is set to scan a range of wavelengths (e.g., 200-400 nm) to obtain the UV-Vis spectrum of the eluting compounds, which aids in identification.

-

MS: The Mass Spectrometer, often an electrospray ionization (ESI) source, is used to determine the mass-to-charge ratio (m/z) of the eluting compounds, providing definitive identification and structural information through fragmentation analysis.

-

-

Quantification: For quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound at various concentrations.

Biological Activity and Signaling Pathways

A mixture of Calophyllic acid and this compound has been shown to stimulate glucose uptake in skeletal muscle cells. This effect is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.

PI3K/Akt and ERK1/2 Signaling in Glucose Uptake

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and subsequent glucose uptake.

This compound-Induced Glucose Uptake Signaling Pathway

Caption: Proposed signaling pathway for this compound-induced glucose uptake.

Pathway Description:

-

Receptor Binding (Hypothesized): this compound likely initiates its effect by binding to a currently unidentified cell surface receptor.

-

PI3K/Akt Pathway Activation: Upon receptor activation, Phosphoinositide 3-kinase (PI3K) is recruited and activated. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase 1 (PDK1), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).

-

ERK1/2 Pathway Activation: Concurrently, the activation of the receptor can also trigger the Ras-Raf-MEK-ERK signaling cascade. This leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

AS160 Phosphorylation: Both activated Akt and ERK1/2 can phosphorylate AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein. Phosphorylation of AS160 inhibits its GAP activity.

-

GLUT4 Translocation: The inhibition of AS160 leads to the translocation of vesicles containing the glucose transporter 4 (GLUT4) from intracellular storage to the plasma membrane.

-

Glucose Uptake: The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the skeletal muscle cells.

Conclusion and Future Directions

This compound presents itself as a promising natural compound with significant biological activity, particularly in the context of glucose metabolism. This technical guide has summarized the current knowledge regarding its physical and chemical properties, provided generalized protocols for its study, and detailed its involvement in key cellular signaling pathways.

Further research is warranted to fill the existing gaps in our understanding. Specifically, the determination of its precise physical constants, the development of validated analytical methods, and the elucidation of its exact molecular targets are crucial next steps. A deeper investigation into its mechanism of action on the PI3K/Akt and ERK1/2 pathways could pave the way for the development of novel therapeutic agents for metabolic disorders such as type 2 diabetes. The information compiled in this guide aims to facilitate and inspire such future research endeavors.

References

In-Depth Technical Guide to Isocalophyllic Acid (CAS Number: 157810-76-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocalophyllic acid, a natural pyranocoumarin identified in Calophyllum inophyllum, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation, and for the assessment of its effects on glucose uptake and cell signaling are provided. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex heterocyclic compound with the following properties:

| Property | Value | Source |

| CAS Number | 157810-76-9 | N/A |

| Molecular Formula | C25H24O6 | N/A |

| Molecular Weight | 420.45 g/mol | N/A |

| IUPAC Name | (2E)-3-[(8R,9S)-3,4-dihydro-5-hydroxy-2,8,9-trimethyl-4-oxo-2H,8H-pyrano[2,3-f]chromen-6-yl]-3-phenylprop-2-enoic acid | N/A |

| Canonical SMILES | CC1C(C2=C(C(=O)C=C(C2=O)O)C=C(C(=O)O)C3=CC=CC=C3)OC(C)(C)C1 | N/A |

| Appearance | Not explicitly stated in reviewed literature | N/A |

| Solubility | Not explicitly stated in reviewed literature | N/A |

Biological Activities and Quantitative Data

This compound, often found in a diastereomeric mixture with calophyllic acid, exhibits a range of biological activities. The most well-documented of these is its effect on glucose metabolism.

Regulation of Glucose Uptake

A diastereomeric mixture of calophyllic acid and this compound (referred to as F015) has been shown to stimulate glucose uptake in L6 myotubes in a dose-dependent manner. This effect is additive to that of insulin, suggesting a distinct but complementary mechanism of action.[1]

| Concentration of F015 | Fold Increase in Glucose Uptake (vs. Control) |

| 1 µM | ~1.2 |

| 3 µM | ~1.4 |

| 10 µM | ~1.6 |

| 30 µM | ~1.8 |

Data is estimated from graphical representations in Prasad et al., 2013.[1]

Cytotoxicity and Antimicrobial Activity

Mechanism of Action: PI3K/Akt and ERK1/2 Signaling Pathways

The stimulatory effect of the calophyllic acid and this compound mixture (F015) on glucose uptake in skeletal muscle cells is mediated by the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[1] F015 treatment leads to the increased phosphorylation of key proteins in these pathways, including Akt, Akt substrate of 160 kDa (AS160), and ERK1/2.[1] This signaling cascade ultimately results in the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating increased glucose entry into the cell.[1]

Experimental Protocols

Isolation of this compound from Calophyllum inophyllum Leaves

A detailed, reproducible protocol for the specific isolation of this compound is not explicitly available in the reviewed literature. However, a general approach based on phytochemical isolation techniques can be outlined. It is important to note that this compound is often co-isolated with its diastereomer, calophyllic acid.

Workflow for Isolation:

Methodology:

-

Plant Material Preparation: Air-dry the leaves of Calophyllum inophyllum and grind them into a fine powder.

-

Extraction: Macerate the powdered leaves with a suitable organic solvent (e.g., methanol) at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. Repeat the extraction process multiple times to ensure maximum yield.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: Subject the crude extract to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound is expected to be in the less polar fractions.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Subject the active fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel. Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification and separation of diastereomers (if required), use preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from Prasad et al., 2013.[1]

Materials:

-

L6 myotubes

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-D-[³H]glucose

-

This compound (or F015 mixture)

-

Insulin (positive control)

-

Phloretin (inhibitor of glucose transport)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Culture L6 myoblasts and differentiate them into myotubes.

-

Serum Starvation: Before the assay, starve the myotubes in serum-free medium for a specified period (e.g., 3 hours).

-

Treatment: Wash the cells with KRH buffer and incubate them with varying concentrations of this compound (or F015) or insulin for the desired time.

-

Glucose Uptake Measurement: Add 2-deoxy-D-[³H]glucose to the cells and incubate for a short period (e.g., 10 minutes).

-

Termination: Stop the uptake by washing the cells with ice-cold KRH buffer containing phloretin.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysates.

Western Blot Analysis of PI3K/Akt and ERK1/2 Pathway Activation

This protocol is a general guide based on the findings of Prasad et al., 2013.[1]

Materials:

-

L6 myotubes

-

This compound (or F015 mixture)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE equipment and PVDF membranes

Procedure:

-

Cell Treatment and Lysis: Treat L6 myotubes with this compound (or F015) for various time points. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a promising natural product with significant potential in the management of metabolic disorders, particularly those related to insulin resistance. Its ability to stimulate glucose uptake via the PI3K/Akt and ERK1/2 signaling pathways provides a strong rationale for further investigation. While its cytotoxic and antimicrobial activities are reported, a lack of quantitative data highlights a key area for future research. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this intriguing molecule.

References

The Labyrinth of Light: Unraveling the Biosynthesis of Isocalophyllic Acid and its Coumarin Kin

A Technical Guide for Researchers and Drug Development Professionals

The intricate molecular architecture of natural products has long captivated scientists, offering a wellspring of inspiration for novel therapeutics. Among these, the coumarins, a diverse class of benzopyran-2-one containing secondary metabolites, stand out for their broad spectrum of biological activities. Isocalophyllic acid, a complex pyranocoumarin isolated from the tropical tree Calophyllum inophyllum, has garnered significant interest for its potential pharmacological applications. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to this compound and related coumarins, offering a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug development.

The Genesis: From Shikimate to Simple Coumarins

The journey to this compound begins with the well-established phenylpropanoid pathway, a central route in plant secondary metabolism that originates from the shikimate pathway.[1][2] The initial steps lay the foundation for the coumarin scaffold.

The biosynthesis of the basic coumarin skeleton commences with the amino acid L-phenylalanine. A series of three enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA.[2] This activated intermediate stands at a critical metabolic branch point, leading to the biosynthesis of various phenolic compounds, including flavonoids and lignins.

A pivotal and often rate-limiting step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative, a reaction catalyzed by a specific cytochrome P450 monooxygenase, Cinnamate-2-hydroxylase (C2'H).[3][4] This hydroxylation is crucial for the subsequent lactonization, a spontaneous or enzyme-mediated cyclization that forms the characteristic benzopyran-2-one ring of the simple coumarin, umbelliferone.[5]

Diversification and Complexity: The Path to Pyranocoumarins

The structural diversity of coumarins arises from subsequent modifications of the simple coumarin core. In the case of this compound, a member of the pyranocoumarin family, the addition of a pyran ring is a key diversification step. The biosynthesis of pyranocoumarins is less universally understood than that of their simpler counterparts, but research in various plant species, including those from the Calophyllum genus, has begun to illuminate this pathway.[6][7]

The formation of the pyran ring is believed to proceed through the prenylation of the umbelliferone core. This reaction is catalyzed by prenyltransferases (PTs), enzymes that transfer a prenyl group, typically dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to the aromatic ring.[8][9][10] The position of this prenylation is critical and determines the subsequent cyclization pattern.

Following prenylation, a series of oxidative cyclization reactions, likely catalyzed by cytochrome P450 enzymes, leads to the formation of the pyran ring.[11][12] While the specific enzymes involved in the biosynthesis of this compound have not been fully characterized, transcriptomic analyses of Calophyllum brasiliense have identified candidate genes potentially involved in calanolide (a related pyranocoumarin) biosynthesis, offering valuable leads for future research.[13]

Based on the structures of known intermediates and related biosynthetic pathways, a plausible biosynthetic route to this compound can be proposed. This pathway likely involves the formation of a key intermediate, calophyllolide, which has also been isolated from Calophyllum inophyllum.[14] Further enzymatic modifications, such as isomerization, would then lead to the final structure of this compound.

Quantitative Insights into Coumarin Production

Understanding the quantitative aspects of coumarin biosynthesis is crucial for metabolic engineering and optimizing production. While specific data for this compound is limited, studies on related compounds in Calophyllum inophyllum provide valuable benchmarks.

| Compound | Plant Part | Concentration | Analytical Method | Reference |

| Calophyllolide | Dried Nuts (September) | ~2.3 mg/g | HPLC | [14] |

| Calophyllolide | Dried Nuts (December) | ~1.6 mg/g | HPLC | [14] |

| Calophyllolide | Dried Nuts | 0.94 mg/g | Not Specified | [14] |

| Calophyllolide | Leaf Extracts | 1.93 ± 1.7 µg/g | HPLC | [14] |

Table 1: Quantitative Analysis of Calophyllolide in Calophyllum inophyllum

Experimental Approaches for Pathway Elucidation

The complete elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To functionally characterize candidate enzymes (e.g., cytochrome P450s, prenyltransferases) involved in this compound biosynthesis.

Protocol:

-

Gene Identification and Cloning: Identify candidate genes from a Calophyllum inophyllum transcriptome or genome database based on homology to known coumarin biosynthetic enzymes. Amplify the full-length coding sequences using PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Microsome or Soluble Protein Isolation: For cytochrome P450s, which are typically membrane-bound, prepare microsomal fractions from the recombinant host cells by differential centrifugation. For soluble enzymes like some prenyltransferases, prepare a soluble protein fraction from the cell lysate.

-

Enzyme Assays:

-

Cytochrome P450 Assay: Reconstitute the microsomal fraction containing the P450 with a cytochrome P450 reductase (CPR) and NADPH. Incubate with the putative substrate (e.g., a prenylated coumarin intermediate).

-

Prenyltransferase Assay: Incubate the soluble protein fraction or purified enzyme with the acceptor molecule (e.g., umbelliferone) and the prenyl donor (DMAPP or GPP) in a suitable buffer containing a divalent cation (e.g., Mg2+).

-

-

Product Analysis: Terminate the reactions and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the reaction products by HPLC, LC-MS, and NMR to identify and quantify the enzymatic products.

Isolation and Structure Elucidation of Biosynthetic Intermediates

Objective: To isolate and identify potential intermediates in the this compound biosynthetic pathway from Calophyllum inophyllum.

Protocol:

-

Plant Material Extraction: Collect fresh plant material (e.g., leaves, bark) and extract with a suitable solvent (e.g., methanol or ethanol) at room temperature.

-

Solvent Partitioning: Concentrate the crude extract and partition it successively with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate) to fractionate the compounds based on their polarity.

-

Chromatographic Separation: Subject the bioactive fractions to a series of chromatographic techniques, including column chromatography (silica gel, Sephadex LH-20) and preparative HPLC, to isolate pure compounds.

-

Structure Elucidation: Determine the chemical structures of the isolated compounds using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Future Perspectives and Drug Development Implications

The elucidation of the complete biosynthetic pathway of this compound holds significant promise for several reasons. A thorough understanding of the enzymatic machinery will enable the use of synthetic biology and metabolic engineering approaches to produce this compound and its analogs in heterologous hosts like yeast or E. coli. This would provide a sustainable and scalable source of these complex molecules, overcoming the limitations of isolation from natural sources.

Furthermore, the identification and characterization of novel enzymes from the Calophyllum genus, such as specific prenyltransferases and cytochrome P450s, will expand the molecular toolbox for creating new-to-nature coumarin derivatives with potentially enhanced or novel biological activities. This knowledge is invaluable for the development of new drug leads targeting a range of diseases. The intricate dance of enzymes that crafts this compound is a testament to the elegant complexity of natural product biosynthesis, a field that continues to inspire and drive innovation in medicine and biotechnology.

References

- 1. Two pyranocoumarins from the seeds of Calophyllum polyanthum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Research progress in biosynthesis-related enzymes of coumarin compounds and their bioactivities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Calophyllolide Content in Calophyllum inophyllum at Different Stages of Maturity and Its Osteogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isocalophyllic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a natural product isolated from plants of the Calophyllum genus, belongs to a class of complex coumarins that have garnered significant interest for their diverse biological activities. As a diastereomer of Calophyllic acid, it shares a common molecular formula (C25H24O6) and a similar structural framework, which is reflected in their spectroscopic properties. This technical guide provides a comprehensive overview of the available spectroscopic data for Calophyllic acid, serving as a close proxy for this compound, and outlines the general experimental protocols for the isolation and characterization of such compounds. The information presented herein is intended to support researchers in the identification, characterization, and further investigation of this class of natural products for potential therapeutic applications.

Spectroscopic Data

Due to the limited availability of specific spectroscopic data for this compound in the public domain, the following tables summarize the reported data for its diastereomer, Calophyllic acid. Given their close structural relationship, the spectral characteristics are expected to be very similar.

Mass Spectrometry (MS)

The mass spectrum of Calophyllic acid indicates a molecular weight of 420 g/mol .

| Parameter | Value |

| Molecular Ion | m/z 420 |

| Base Peak | m/z 419.2 |

Table 1: Mass Spectrometry Data for Calophyllic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide detailed insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR (400 MHz, Methanol-d4)

| Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Assignment |

| 7.26 | m | Aromatic-H |

| 6.45 | d | Olefinic-H |

| 6.31 | d | Olefinic-H |

| 5.38 | dd | Olefinic-H |

| 4.59 | q | Methine-H |

| 2.53 | m | Methine-H |

| 1.17 | d | Methyl-H |

| 1.133 | q | Methylene-H |

| 1.09 | q | Methylene-H |

| 0.88 | s | Methyl-H |

| 0.821 | s | Methyl-H |

Table 2: ¹H NMR Spectroscopic Data for Calophyllic Acid.[1]

¹³C NMR (100 MHz, Methanol-d4)

| Chemical Shift (δ, ppm) | Assignment |

| 202.68 | C=O |

| 169.12 | C=O |

| 159.98 | Aromatic C-O |

| 157.73 | Aromatic C-O |

| 149.42 | Aromatic C |

| 142.15 | Aromatic C |

| 129.97 | Aromatic C |

| 129.37 | Aromatic C |

| 128.15 | Aromatic CH |

| 127.45 | Aromatic C |

| 121.65 | Olefinic C |

| 116.44 | Olefinic CH |

| 109.63 | Olefinic CH |

| 102.72 | Olefinic CH |

| 79.38 | CH |

| 78.02 | C |

| 77.90 | C |

| 28.65 | CH |

| 28.22 | CH3 |

| 27.93 | CH3 |

| 16.55 | CH3 |

| 9.69 | CH2 |

Table 3: ¹³C NMR Spectroscopic Data for Calophyllic Acid.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (acid) |

| ~3050 | C-H stretch (aromatic) |

| ~2960 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (acid) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (acid/ether) |

Table 4: Expected Infrared (IR) Absorption Bands for this compound.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of compounds from Calophyllum species, which would be applicable to this compound.

Isolation of this compound

-

Extraction: The air-dried and powdered plant material (e.g., leaves, bark) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

-

Fractionation: The crude methanol extract is often subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in ppm relative to the solvent residual peak or an internal standard (e.g., TMS).

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds, typically run in both positive and negative ion modes.

-

Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

An In-depth Technical Guide to the Stereochemistry and Diastereomers of Isocalophyllic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and diastereomers of Isocalophyllic acid, a naturally occurring pyranocoumarin. This document delves into the specific stereochemical configurations, potential diastereomeric forms, and the foundational principles governing their synthesis and separation. While a complete synthetic protocol and comparative biological data for all diastereomers of this compound are not extensively documented in publicly available literature, this guide synthesizes the known information and outlines established methodologies applicable to this class of compounds.

Stereochemistry of this compound

This compound possesses a complex molecular architecture characterized by multiple stereocenters and a geometric isomerism, which give rise to several potential stereoisomers.

The definitive stereochemistry of the naturally occurring this compound has been established as (Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid . This designation reveals three key stereochemical features:

-

Two Chiral Centers: The molecule has two chiral centers located at the C2 and C3 positions of the dihydropyran ring. In the natural isomer, these centers adopt an (R) and (S) configuration, respectively.

-

Geometric Isomerism: The exocyclic double bond at the C1' position exhibits (Z)-geometry .

The presence of two chiral centers means that a total of four stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers.

Table 1: Possible Stereoisomers of this compound

| Configuration at C2 | Configuration at C3 | Double Bond Geometry | Stereoisomer Relationship to Natural this compound |

| R | S | Z | Natural Isomer |

| S | R | Z | Enantiomer of the natural isomer |

| R | R | Z | Diastereomer of the natural isomer |

| S | S | Z | Diastereomer of the natural isomer |

Diastereomers of this compound

Diastereomers are stereoisomers that are not mirror images of each other. For this compound, the (2R, 3R) and (2S, 3S) configurations would be diastereomers of the natural (2R, 3S) form. These diastereomers will have different physical and chemical properties, including distinct spectroscopic signatures (NMR, optical rotation) and potentially different biological activities.

The (E)-isomer of each of these four stereoisomers would also be considered diastereomers.

Experimental Protocols: A General Framework

General Synthetic Strategy for the Pyranocoumarin Core

A common approach to constructing the pyranocoumarin scaffold involves a hetero-Diels-Alder reaction or a Michael addition followed by cyclization. Stereocontrol can be achieved through the use of chiral catalysts, chiral auxiliaries, or substrate-controlled methods.

A plausible, though not explicitly documented, synthetic workflow could be:

Caption: A generalized synthetic pathway for pyranocoumarin synthesis.

Separation of Diastereomers

Once a mixture of diastereomers is synthesized, their separation is crucial for individual characterization and biological evaluation. Due to their differing physical properties, diastereomers can be separated using standard chromatographic techniques.

Experimental Protocol for Diastereomer Separation by Chiral HPLC:

-

Column Selection: A chiral stationary phase (CSP) is essential. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. The choice of column depends on the specific structure of the diastereomers.

-

Mobile Phase Optimization: A systematic screening of mobile phases is performed to achieve optimal separation. This typically involves varying the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can also improve peak shape and resolution.

-

Detection: Detection is typically carried out using a UV detector at a wavelength where the compounds exhibit strong absorbance.

-

Quantification: The relative amounts of each diastereomer can be determined by integrating the peak areas in the chromatogram.

Table 2: Hypothetical HPLC Parameters for this compound Diastereomer Separation

| Parameter | Value |

| Column | Chiralpak IA or similar polysaccharide-based column |

| Mobile Phase | Hexane:Isopropanol (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Quantitative Data

As of the latest literature review, specific quantitative data comparing the spectroscopic and biological properties of all this compound diastereomers is not available. However, based on the principles of stereochemistry, it is expected that each diastereomer would exhibit a unique set of data.

Table 3: Expected Differences in Quantitative Data for this compound Diastereomers

| Data Type | Expected Variation Between Diastereomers |

| ¹H and ¹³C NMR | Different chemical shifts and coupling constants, particularly for protons and carbons near the chiral centers. |

| Optical Rotation | Each enantiomeric pair will rotate plane-polarized light to an equal and opposite degree. Diastereomers will have different, unrelated specific rotations. |

| Biological Activity (e.g., IC₅₀) | Diastereomers are expected to have different binding affinities to biological targets, resulting in varying levels of biological activity. |

Signaling Pathways

The precise signaling pathways modulated by this compound have not been definitively elucidated. However, research on structurally related natural products, such as Calofolic Acid A, suggests potential interactions with key cellular signaling cascades. One such proposed pathway involves the inhibition of the PI3K-AKT pathway.

Caption: A potential signaling pathway targeted by this compound.

Conclusion and Future Directions

This compound presents a fascinating case study in stereochemistry with significant potential for drug discovery. The presence of multiple stereocenters and a geometrically constrained double bond gives rise to a rich diversity of stereoisomers. While the natural (2R, 3S, Z)-isomer is known, a comprehensive investigation into the synthesis and biological activities of its diastereomers is a clear avenue for future research.

The development of a robust and stereoselective total synthesis will be paramount to accessing all possible stereoisomers. Subsequent separation and detailed characterization, including X-ray crystallography for unambiguous stereochemical assignment, will be necessary. Finally, a comparative biological evaluation of the purified diastereomers will be crucial to understanding the structure-activity relationships and identifying the most potent and selective isomer for potential therapeutic development. This systematic approach will unlock the full potential of the this compound scaffold for medicinal chemistry and drug development.

Isocalophyllic Acid in Calophyllum Species: A Technical Guide to Its Natural Abundance and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Isocalophyllic acid in Calophyllum species. While quantitative data on the natural abundance of this specific pyranocoumarin is limited in publicly available literature, this document synthesizes existing qualitative information and presents detailed, generalized experimental protocols for its isolation and potential quantification. This guide is intended to serve as a foundational resource for researchers interested in the phytochemical analysis of Calophyllum and the exploration of its bioactive constituents.

Natural Abundance of this compound

This compound, a tetracyclic dipyranocoumarin, has been identified as a natural constituent of Calophyllum inophyllum. It is often found in conjunction with its isomer, Calophyllic acid. The primary source of these compounds within the plant appears to be the leaves. While the presence of this compound has been confirmed, specific yields or concentrations in various Calophyllum species have not been extensively reported in the available scientific literature.

Table 1: Qualitative Natural Abundance of this compound in Calophyllum Species

| Calophyllum Species | Plant Part | Compound(s) Identified | Reference(s) |

| Calophyllum inophyllum | Leaves | Calophyllic acid and this compound (as a mixture) | [1] |

Note: The table highlights the qualitative presence of this compound. Further quantitative studies are necessary to determine the precise concentrations of this compound in different Calophyllum species and various plant tissues.

Experimental Protocols

The following sections detail generalized methodologies for the isolation and quantification of this compound from Calophyllum species. These protocols are compiled from various studies on the isolation of coumarins and related phenolic compounds from the Calophyllum genus.

Isolation of this compound

This protocol outlines a general procedure for the extraction and chromatographic separation of this compound from the leaves of Calophyllum inophyllum.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Calophyllum inophyllum are collected and authenticated.

-

The leaves are shade-dried at room temperature for 7-10 days until brittle.

-

The dried leaves are ground into a coarse powder using a mechanical grinder.

2. Extraction:

-

The powdered leaf material (e.g., 500 g) is subjected to sequential solvent extraction using a Soxhlet apparatus or maceration.

-

A typical solvent sequence would be n-hexane, followed by chloroform, and then methanol, to separate compounds based on polarity. Pyranocoumarins are generally extracted in the medium polarity fractions.

-

Alternatively, a direct extraction with methanol or ethanol can be performed. For instance, the powdered material is macerated in methanol (e.g., 3 x 2 L, each for 48 hours) at room temperature.

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

3. Fractionation of the Crude Extract:

-

The crude methanolic extract is suspended in a water-methanol mixture (e.g., 9:1 v/v) and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The fractions are concentrated, and the chloroform and ethyl acetate fractions, which are likely to contain this compound, are selected for further purification.

4. Chromatographic Purification:

-

Column Chromatography: The active fraction is subjected to column chromatography on silica gel (60-120 mesh).

-

The column is packed using a slurry method with n-hexane.

-

Elution is performed with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

-

Fractions of a specific volume (e.g., 25 mL) are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

TLC is performed on silica gel 60 F254 plates.

-

A suitable mobile phase is a mixture of n-hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).

-

Spots are visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in methanol followed by heating).

-

-

Preparative TLC or Re-chromatography: Fractions containing the compound of interest (identified by its Rf value compared to a standard, if available) are pooled, concentrated, and may require further purification using preparative TLC or repeated column chromatography with a solvent system of different polarity to yield pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a proposed HPLC method for the quantification of this compound, based on established methods for other phenolic acids. This method would require validation for specificity, linearity, accuracy, and precision.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

A typical gradient program could be: 0-5 min, 10% B; 5-25 min, 10-80% B; 25-30 min, 80-10% B; 30-35 min, 10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitoring at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectral analysis, likely around 280 nm and 330 nm for coumarins).

-

Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

-

Standard Solution: A stock solution of pure this compound (of known purity) is prepared in methanol (e.g., 1 mg/mL). A series of working standard solutions of different concentrations are prepared by diluting the stock solution with methanol to construct a calibration curve.

-

Sample Solution: A known weight of the dried extract or fraction is accurately weighed and dissolved in a known volume of methanol. The solution is sonicated for 15 minutes and then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

3. Data Analysis:

-

The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the standard.

-

A calibration curve is plotted with the peak area versus the concentration of the standard solutions.

-

The concentration of this compound in the sample is determined from the calibration curve.

-

The final amount is expressed as mg of this compound per gram of the dry weight of the plant material.

Visualizations

The following diagrams illustrate the general workflow for the isolation and quantification of this compound and a conceptual representation of potential signaling pathway interactions of pyranocoumarins from Calophyllum.

Caption: General workflow for the isolation and quantification of this compound.

Caption: Potential signaling pathway interactions of Calophyllum pyranocoumarins.

References

Isocalophyllic Acid: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a natural compound isolated from plants of the Calophyllum genus, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, alongside a summary of its reported biological activities. While specific mechanistic details and in-depth experimental protocols for this compound are not extensively documented in publicly available literature, this document consolidates the existing knowledge and draws parallels from closely related compounds to offer a foundational understanding for research and development professionals.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for any research endeavor. The key identifiers for this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₅H₂₄O₆ | [1][2] |

| Molecular Weight | 420.45 g/mol | [1] |

| IUPAC Name | (Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid | [1][2] |

| CAS Number | 157810-76-9 | [1] |

Reported Biological Activities

This compound has been reported to exhibit a range of biological activities, primarily in the realms of antimicrobial and cytotoxic effects. It is often found in combination with calophyllic acid, and studies on extracts from its source, Calophyllum inophyllum, have revealed a broad spectrum of pharmacological properties, including anti-inflammatory and antioxidant activities.

Cytotoxic Activity

While specific studies detailing the cytotoxic mechanism of this compound are limited, it has been identified as a cytotoxic agent. The general workflow for assessing the cytotoxic potential of a natural compound like this compound is depicted below.

Figure 1. A generalized workflow for determining the in vitro cytotoxicity of a compound.

A common experimental protocol to determine the cytotoxicity of a natural compound involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound, typically in a logarithmic dilution series. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the treated cells for a specified period, commonly 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Antimicrobial Activity

This compound has also been identified as an antimicrobial agent. The evaluation of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

References

Isocalophyllic Acid: A Comprehensive Research Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a naturally occurring chromanone derivative, has garnered increasing interest within the scientific community for its potential therapeutic applications. Often found in a diastereomeric mixture with calophyllic acid in plants of the Calophyllum genus, this compound has demonstrated noteworthy biological activities, particularly in the realms of metabolic regulation and neuroprotection. This technical guide provides an in-depth review of the current research on this compound, presenting quantitative data, detailed experimental methodologies, and a visual representation of its implicated signaling pathways to facilitate further investigation and drug development efforts.

Core Biological Activities

Current research indicates that a diastereomeric mixture of this compound and calophyllic acid exhibits significant effects on glucose metabolism and demonstrates neuroprotective properties. While studies on its independent anticancer and anti-inflammatory activities are limited in the available literature, the existing data points towards a promising future for this natural compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the diastereomeric mixture of this compound and calophyllic acid (referred to as ISO).

Table 1: In Vitro Glucose Uptake Activity

| Cell Line | Treatment | Concentration | Effect on Glucose Uptake | Pathway Implication | Reference |

| L6 Myotubes | ISO | Dose-dependent | Stimulation of glucose uptake | PI3K/Akt and ERK1/2 dependent | [1] |

Table 2: In Vivo Neuroprotective Effects in Scopolamine-Induced Memory Impairment Model (Mice)

| Behavioral Test | Treatment Group | Dose (mg/kg, p.o.) | Outcome | Reference |

| Y-Maze Test | Scopolamine + ISO | 5 | Dose-dependent improvement in learning and memory | [1] |

| Scopolamine + ISO | 25 | Dose-dependent improvement in learning and memory | [1] | |

| Scopolamine + ISO | 50 | Dose-dependent improvement in learning and memory | [1] | |

| Novel Object Recognition | Scopolamine + ISO | 5, 25, 50 | Dose-dependent improvement in discrimination index | [1] |

Table 3: In Vivo Biochemical Effects in Scopolamine-Induced Memory Impairment Model (Mice)

| Biochemical Marker | Brain Region | Treatment Group | Effect | Reference |

| Malondialdehyde (MDA) | Hippocampus & Prefrontal Cortex | Scopolamine + ISO | Attenuated increase | [1] |

| Nitrite | Hippocampus & Prefrontal Cortex | Scopolamine + ISO | Attenuated increase | [1] |

| Acetylcholinesterase Activity | Hippocampus & Prefrontal Cortex | Scopolamine + ISO | Attenuated increase | [1] |

| Antioxidant Enzyme Activity | Hippocampus & Prefrontal Cortex | Scopolamine + ISO | Attenuated deficit | [1] |

Note: Specific IC50 values for anticancer and anti-inflammatory activities of this compound or its diastereomeric mixture with calophyllic acid are not extensively reported in the currently available scientific literature.

Key Signaling Pathways

This compound, as part of a diastereomeric mixture, has been shown to modulate key signaling pathways involved in cellular metabolism and survival. The following diagrams, generated using the DOT language, illustrate the putative mechanisms of action.

Figure 1: Putative PI3K/Akt and ERK1/2 signaling pathways for ISO-stimulated glucose uptake.

Figure 2: Proposed neuroprotective mechanisms of ISO in scopolamine-induced memory impairment.

Detailed Experimental Protocols

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from studies investigating the effect of natural compounds on glucose uptake in skeletal muscle cells.[1]

Objective: To determine the effect of the this compound mixture on glucose uptake in differentiated L6 skeletal muscle cells.

Materials:

-

L6 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-[³H]-glucose

-

This compound mixture (ISO)

-

Insulin (positive control)

-

PI3K inhibitor (e.g., wortmannin)

-

ERK1/2 inhibitor (e.g., PD98059)

-

Scintillation counter

Procedure:

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in DMEM supplemented with 10% FBS.

-

For differentiation, seed myoblasts in 24-well plates and grow to confluence.

-

Induce differentiation by switching the medium to DMEM supplemented with 2% horse serum. Maintain for 4-6 days, with media changes every 48 hours, until myotubes are formed.

-

-

Serum Starvation:

-

Before the assay, serum-starve the differentiated L6 myotubes for 3-4 hours in serum-free DMEM.

-

-

Inhibitor Pre-treatment (for mechanism studies):

-

For experiments investigating pathway dependence, pre-incubate cells with a PI3K inhibitor or an ERK1/2 inhibitor for 30-60 minutes prior to ISO treatment.

-

-

Treatment:

-

Wash the cells twice with KRH buffer.

-

Incubate the cells with varying concentrations of ISO or insulin in KRH buffer for a specified time (e.g., 30 minutes).

-

-

Glucose Uptake Measurement:

-

Add 2-deoxy-[³H]-glucose to each well and incubate for 10 minutes.

-

Terminate glucose uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysates to scintillation vials.

-

-

Quantification:

-

Measure the radioactivity in the lysates using a scintillation counter to determine the amount of 2-deoxy-[³H]-glucose taken up by the cells.

-

Normalize the results to the protein concentration in each well.

-

Figure 3: Experimental workflow for the in vitro glucose uptake assay.

In Vivo Scopolamine-Induced Memory Impairment Model in Mice

This protocol is based on the methodology described by Ishola et al. (2020) for evaluating the neuroprotective effects of the this compound mixture.[1]

Objective: To assess the ability of the this compound mixture to ameliorate learning and memory deficits induced by scopolamine in mice.

Animals:

-

Male Swiss mice (or other appropriate strain)

Materials:

-

This compound mixture (ISO)

-

Scopolamine hydrobromide

-

Vehicle (e.g., 0.9% saline with a suspending agent)

-

Y-maze apparatus

-

Novel object recognition test arena

-

Morris water maze

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Divide the animals into groups: Vehicle control, Scopolamine control, and Scopolamine + ISO (at various doses).

-

-

Drug Administration:

-

Administer ISO or vehicle orally (p.o.) once daily for a predetermined period (e.g., 3 consecutive days).

-

On the final day of treatment, administer scopolamine (e.g., 3 mg/kg, intraperitoneally, i.p.) 60 minutes after the final ISO/vehicle administration and 30 minutes before the behavioral tests.

-

-

Behavioral Testing:

-

Y-Maze Test:

-

Place each mouse at the end of one arm and allow it to move freely through the maze for a set duration (e.g., 8 minutes).

-

Record the sequence of arm entries to calculate the percentage of spontaneous alternation.

-

-

Novel Object Recognition (NOR) Test:

-

Habituation: Allow mice to explore an empty open-field arena.

-